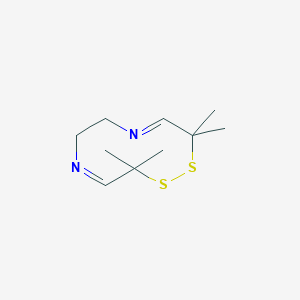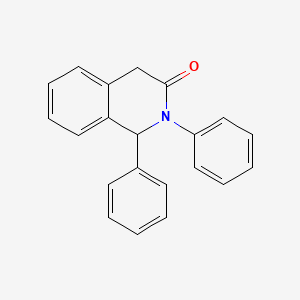
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce halogenated or nitrated isoquinolinones.
Scientific Research Applications
Chemistry
In chemistry, 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, isoquinolinones are known for their potential therapeutic properties. They have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Medicine
In medicine, derivatives of isoquinolinones are explored for their potential use as pharmaceuticals. They may act on various biological targets, including enzymes and receptors, to exert therapeutic effects.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline: A close relative with a similar core structure but different functional groups.
Quinazolinone: Shares some structural similarities and is also studied for its biological activities.
Uniqueness
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This gives it distinct chemical and biological properties compared to other isoquinolinones and related compounds.
Properties
CAS No. |
59443-66-2 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1,2-diphenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H17NO/c23-20-15-17-11-7-8-14-19(17)21(16-9-3-1-4-10-16)22(20)18-12-5-2-6-13-18/h1-14,21H,15H2 |
InChI Key |
XPJZAHMFFRHJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


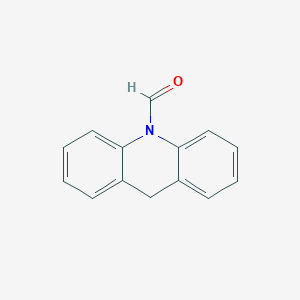
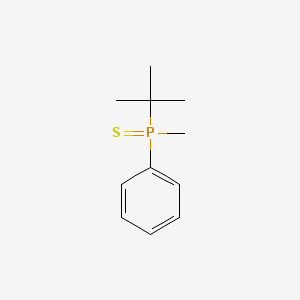
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
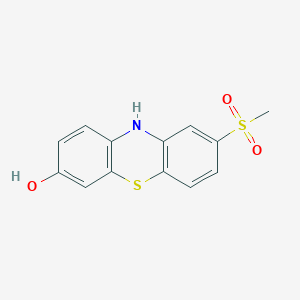
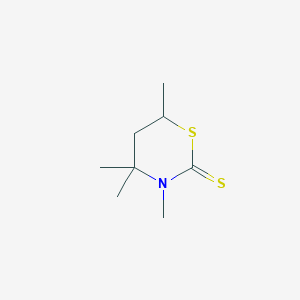
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
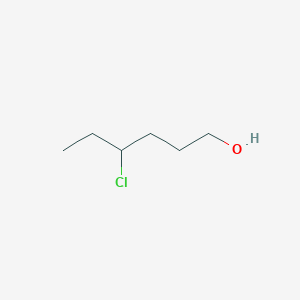
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
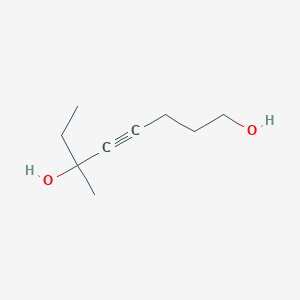
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
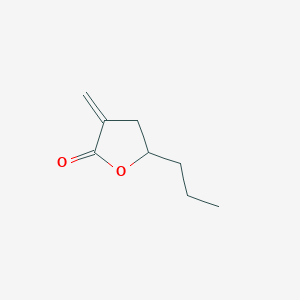
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
